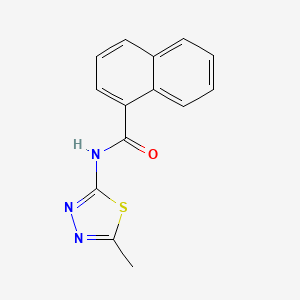

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide

Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is a heterocyclic compound featuring a naphthalene scaffold linked via a carboxamide bridge to a 5-methyl-substituted 1,3,4-thiadiazole ring. The thiadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, known for its role in enhancing biological activity and metabolic stability in medicinal chemistry.

Properties

Molecular Formula |

C14H11N3OS |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C14H11N3OS/c1-9-16-17-14(19-9)15-13(18)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,15,17,18) |

InChI Key |

LIHPSKOAGKRMOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Methodology

This method involves activating naphthalene-1-carboxylic acid (1) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile, followed by coupling with 2-amino-5-methyl-1,3,4-thiadiazole (2) (Figure 1).

Reaction Scheme:

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | 72% yield |

| Reaction Time | 24 hours | <70% if <18h |

| Molar Ratio (EDC:HOBt) | 1.2:1 | Prevents dimerization |

Advantages:

-

High reproducibility.

-

Avoids toxic chlorinating agents.

Limitations:

One-Pot Synthesis via Polyphosphate Ester (PPE)

Methodology

A one-pot approach utilizes polyphosphate ester (PPE) to cyclize thiosemicarbazide intermediates in situ, followed by amidation. This method bypasses isolation of 2-amino-5-methyl-1,3,4-thiadiazole.

Steps:

-

React naphthalene-1-carboxylic acid with thiosemicarbazide in PPE/chloroform.

-

Cyclize at 85°C to form the thiadiazole ring.

Table 1: One-Pot Synthesis Performance

| Entry | PPE (g/mmol) | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | 20 | 85 | 78 |

| 2 | 15 | 85 | 65 |

Advantages:

-

Reduces steps by combining cyclization and amidation.

Solid-Phase Synthesis Using Resin Support

Methodology

Adapted from Gong et al., this method immobilizes naphthalene-1-carboxylic acid on Wang resin, followed by sequential coupling and cyclization.

Procedure:

-

Attach naphthalene-1-carboxylic acid to resin via ester linkage.

-

React with thiosemicarbazide.

-

Cyclize with trimethylsilyl chloride (TMSCl) to form the thiadiazole.

Advantages:

-

Simplifies purification.

-

Scalable for combinatorial libraries.

Limitations:

-

Requires specialized equipment for solid-phase synthesis.

Microwave-Assisted Synthesis

Methodology

Microwave irradiation accelerates the amidation step, reducing reaction time from hours to minutes.

Conditions:

-

Naphthalene-1-carbonyl chloride (3) + 2-amino-5-methyl-1,3,4-thiadiazole (2).

Yield: 85% (vs. 72% for classical method).

Table 2: Microwave vs. Conventional Heating

| Method | Time | Yield (%) |

|---|---|---|

| Microwave | 15 min | 85 |

| Conventional | 24 h | 72 |

Advantages:

-

Energy-efficient and rapid.

Catalytic Coupling Using DCC/DMAP

Methodology

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the coupling of naphthalene-1-carboxylic acid and 2-amino-5-methyl-1,3,4-thiadiazole in dichloromethane.

Reaction:

Key Notes:

-

DMAP suppresses racemization.

-

Requires cold filtration to remove dicyclohexylurea byproduct.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| EDC/HOBt | 72 | 95 | High |

| One-Pot (PPE) | 78 | 90 | Moderate |

| Solid-Phase | 68 | 98 | Low |

| Microwave | 85 | 97 | High |

| DCC/DMAP | 75 | 96 | High |

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and antifungal activities.

Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Used in the development of new materials with specific properties such as dyes and pigments

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The compound may also interfere with signal transduction pathways, affecting cell communication and growth .

Comparison with Similar Compounds

Structural Modifications in Thiadiazole Derivatives

The following table summarizes key structural analogs of N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide, highlighting substituent variations and their implications:

Key Observations :

- Electronic Effects : The 5-methyl group in the main compound and Compound 2 provides electron-donating character, stabilizing the thiadiazole ring. In contrast, the 4-pyridinyl substituent introduces electron-withdrawing effects, altering reactivity.

- Solubility : The allyl and pyridinyl groups in may improve aqueous solubility compared to the hydrophobic methyl and benzylsulfanyl groups in .

- Spectral Data : Methyl groups on thiadiazole resonate near δ 2.2–2.6 ppm in NMR, consistent across analogs .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

| Property | Value |

|---|---|

| Molecular Formula | C14H11N3OS |

| Molecular Weight | 269.32 g/mol |

| IUPAC Name | This compound |

| InChI Key | LIHPSKOAGKRMOC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts essential cellular processes and can lead to cell death. Additionally, the compound may interfere with signal transduction pathways that affect cell communication and growth .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that this compound possesses antibacterial activity against various pathogenic bacteria. The agar well diffusion method has been employed to evaluate its effectiveness against drug-resistant strains .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro assays have shown that it can reduce inflammation through mechanisms such as protein denaturation inhibition. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antibacterial activity of several thiadiazole derivatives, including this compound. Results indicated significant inhibition against multi-drug resistant strains of bacteria, highlighting its potential as a new antibacterial agent .

- Anti-inflammatory Research : In another research project focusing on 1,3,4-thiadiazole derivatives, compounds were synthesized and tested for their anti-inflammatory properties. The findings suggested that these compounds could serve as effective anti-inflammatory agents due to their ability to inhibit protein denaturation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide | Thiadiazole derivative | Anticancer activity |

| N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | Thiadiazole derivative | Antibacterial properties |

Q & A

Q. What are the optimized synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide?

The synthesis typically involves coupling a naphthalene-1-carboxylic acid derivative with a 5-methyl-1,3,4-thiadiazol-2-amine precursor. Key steps include:

- Activation of the carboxylic acid : Use chlorinating agents (e.g., thionyl chloride) to convert the acid to an acyl chloride.

- Amide bond formation : React the acyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere.

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Optimization focuses on solvent selection (polar aprotic solvents enhance yield), temperature control (0–5°C for exothermic steps), and stoichiometric ratios (1:1.2 acyl chloride:amine) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the naphthalene aromatic protons (δ 7.5–8.5 ppm) and thiadiazole NH (δ 10–12 ppm) .

- X-ray crystallography : Resolves the planar geometry of the thiadiazole ring and dihedral angles between naphthalene and thiadiazole moieties, critical for structure-activity relationship (SAR) studies .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 323.08 (C₁₅H₁₁N₃OS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy)?

Contradictions often arise from assay conditions or cellular models. Methodological strategies include:

- Standardized protocols : Use identical cell lines (e.g., HepG2 for cancer studies) and MIC thresholds (e.g., ≤8 µg/mL for antimicrobial activity) .

- Metabolic profiling : Compare in vitro vs. in vivo metabolite formation using LC-MS to identify active species (e.g., hydrolyzed thiadiazole derivatives) .

- Dose-response normalization : Express activity as IC₅₀ values relative to controls (e.g., doxorubicin for cytotoxicity) to account for variability .

Q. What experimental designs are recommended for studying its in vivo pharmacokinetics and metabolism?

- Animal models : Administer a single oral dose (10–50 mg/kg) in rodents, with plasma sampling at 0, 1, 2, 4, 8, 12, and 24 hours post-dose.

- Analytical methods : UPLC-QTOF-MS detects parent compound and metabolites (e.g., glucuronidated or sulfated derivatives) .

- Tissue distribution : Radiolabel the compound (¹⁴C at the naphthalene ring) to track accumulation in organs .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition assays (e.g., COX-2 vs. HDAC inhibition)?

- Target selectivity screening : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in parallel assays to rule off-target effects.

- Structural docking : Perform molecular dynamics simulations to compare binding affinities with crystallized enzyme structures (e.g., HDAC2 PDB: 5IWG) .

- Enzyme kinetics : Calculate Ki values under varying substrate concentrations to confirm competitive/non-competitive inhibition .

Methodological Advances

Q. What computational approaches improve SAR predictions for thiadiazole-naphthalene hybrids?

- QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond acceptors from datasets of ≥50 analogs .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites (e.g., electrophilic attack at thiadiazole S-atom) .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.